Chemical structure and properties of 2-Methoxy-3-(trifluoromethoxy)benzaldehyde
Chemical structure and properties of 2-Methoxy-3-(trifluoromethoxy)benzaldehyde
An In-Depth Technical Guide to 2-Methoxy-3-(trifluoromethoxy)benzaldehyde
Abstract
This technical guide provides a comprehensive overview of 2-Methoxy-3-(trifluoromethoxy)benzaldehyde, a fluorinated aromatic aldehyde of significant interest to the chemical and pharmaceutical sciences. The document delineates its chemical structure, physicochemical properties, and key identifiers. It explores potential synthetic pathways and characteristic reactivity, alongside a detailed analysis of its expected spectroscopic signature. Emphasis is placed on the compound's applications as a versatile building block in organic synthesis and its potential role in drug discovery, stemming from the unique electronic and metabolic properties conferred by the trifluoromethoxy group. Furthermore, this guide outlines essential safety and handling protocols to ensure its proper use in a laboratory setting. This document is intended for researchers, chemists, and professionals in drug development seeking a detailed understanding of this valuable chemical entity.
Introduction: The Significance of Fluorinated Benzaldehydes
2-Methoxy-3-(trifluoromethoxy)benzaldehyde belongs to a class of substituted aromatic aldehydes that serve as crucial intermediates in the synthesis of more complex molecules. The incorporation of fluorine-containing functional groups, such as trifluoromethoxy (-OCF₃), into organic molecules is a cornerstone of modern medicinal chemistry.[1][2] These groups can profoundly alter a molecule's physicochemical and biological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3]
The trifluoromethoxy group, in particular, is highly lipophilic and acts as a powerful electron-withdrawing group, which can influence the reactivity of the aromatic ring and the aldehyde functional group.[3] These characteristics make 2-Methoxy-3-(trifluoromethoxy)benzaldehyde a promising scaffold for the development of novel pharmaceuticals and advanced materials. This guide aims to provide a detailed technical resource on its structure, properties, synthesis, and applications, with a focus on its practical utility for scientific researchers.
Physicochemical Properties and Identification
Accurate identification and understanding the physical properties of a chemical are fundamental for its use in research and synthesis.
Chemical Structure and Identifiers
The core structure consists of a benzene ring substituted with a methoxy group, a trifluoromethoxy group, and a formyl (aldehyde) group at the 2, 3, and 1 positions, respectively.
Caption: Chemical structure of 2-Methoxy-3-(trifluoromethoxy)benzaldehyde.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
|---|---|---|
| CAS Number | 1261748-65-5 | [4] |
| Molecular Formula | C₉H₇F₃O₃ | [4] |
| Molecular Weight | 220.15 g/mol | [4] |
| IUPAC Name | 2-methoxy-3-(trifluoromethoxy)benzaldehyde | |
Physical Properties
The physical properties of this compound are critical for designing reaction conditions and purification procedures.
Table 2: Predicted Physicochemical Data
| Property | Value | Reference |
|---|---|---|
| Boiling Point | 226.8 ± 35.0 °C (Predicted) | [4] |
| Density | 1.330 ± 0.06 g/cm³ (Predicted) | [4] |
| Purity | Available at ≥95% |[5] |
Synthesis and Chemical Reactivity
While specific, peer-reviewed synthetic routes for 2-Methoxy-3-(trifluoromethoxy)benzaldehyde are not extensively documented in readily available literature, its synthesis can be conceptualized based on established organic chemistry principles for substituted benzaldehydes. A plausible approach would involve the formylation of a corresponding 1-methoxy-2-(trifluoromethoxy)benzene precursor.
General Reactivity
The chemistry of 2-Methoxy-3-(trifluoromethoxy)benzaldehyde is dominated by the aldehyde functional group, which is a site of rich reactivity.
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-methoxy-3-(trifluoromethoxy)benzoic acid, using common oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). This transformation is fundamental for creating benzoic acid derivatives used in drug synthesis.[6]
-
Reduction: The aldehyde can be reduced to the corresponding benzyl alcohol, [2-methoxy-3-(trifluoromethoxy)phenyl]methanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[6]
-
Reductive Amination: It can react with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted benzylamines, a key reaction in combinatorial chemistry for building libraries of potential drug candidates.
-
Wittig Reaction: As an aldehyde, it is a suitable substrate for the Wittig reaction to form alkenes, allowing for carbon-carbon bond formation and further molecular elaboration.[7]
-
Condensation Reactions: It can undergo condensation reactions with amines to form imines (Schiff bases), which are versatile intermediates in organic synthesis.[8]
Caption: Key reactions of the aldehyde functional group.
Spectroscopic Analysis
Spectroscopic methods are essential for confirming the identity and purity of 2-Methoxy-3-(trifluoromethoxy)benzaldehyde. The predicted spectral characteristics are based on its functional groups.
Table 3: Predicted Spectroscopic Data
| Technique | Characteristic Features |
|---|---|
| ¹H NMR | - Aldehyde proton (CHO): A singlet peak expected around δ 9.5-10.5 ppm. - Aromatic protons (Ar-H): Multiple signals (doublets, triplets) in the aromatic region (δ 6.8-7.8 ppm). - Methoxy protons (OCH₃): A sharp singlet around δ 3.8-4.0 ppm. |
| ¹³C NMR | - Carbonyl carbon (C=O): A signal in the downfield region, typically δ 185-195 ppm. - Aromatic carbons (Ar-C): Several signals between δ 110-160 ppm. The carbons attached to the electronegative OCF₃ and OCH₃ groups would be significantly shifted. - Methoxy carbon (OCH₃): A signal around δ 55-60 ppm. - Trifluoromethoxy carbon (CF₃): A quartet due to coupling with fluorine atoms (J-coupling). |
| IR Spectroscopy | - C=O stretch (aldehyde): A strong, sharp absorption band around 1700-1720 cm⁻¹. - C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹. - C-O stretch (ether): Strong bands in the 1000-1300 cm⁻¹ region. - C-F stretch: Strong, characteristic absorptions typically in the 1100-1250 cm⁻¹ range. |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 220.15. - Fragmentation: Characteristic loss of fragments such as -H, -CHO, and -OCH₃. |
Applications in Research and Drug Development
The true value of 2-Methoxy-3-(trifluoromethoxy)benzaldehyde lies in its utility as a molecular building block for creating novel compounds with potential therapeutic applications.
Intermediate in Organic Synthesis
This compound is a versatile intermediate. Its aldehyde group provides a reactive handle for a wide array of chemical transformations, enabling the construction of more complex molecular architectures. It can be used to introduce the 2-methoxy-3-(trifluoromethoxy)phenyl moiety into target molecules.
Role in Drug Discovery
The trifluoromethoxy group is particularly valuable in drug design for several reasons:
-
Enhanced Lipophilicity: It increases the molecule's ability to cross cell membranes, which can improve bioavailability.[3]
-
Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation (e.g., by cytochrome P450 enzymes). This can increase the drug's half-life in the body.[3]
-
Modulation of pKa: As a strong electron-withdrawing group, it can lower the pKa of nearby basic functional groups, which can be crucial for optimizing drug-receptor interactions and solubility.
-
Receptor Binding: The unique steric and electronic properties of the -OCF₃ group can lead to favorable interactions within the binding pockets of target proteins.
Caption: Use of the compound in a typical drug discovery workflow.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, safety protocols should be based on those for structurally similar, hazardous benzaldehydes.[9][10]
Table 4: General Safety and Handling Guidelines
| Category | Recommendation |
|---|---|
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9][10][11] |
| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10][11] Avoid inhalation of vapors and contact with skin and eyes.[9] Wash hands thoroughly after handling.[9][10] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10][12] Keep away from heat, sparks, and open flames. |
| First Aid (General) | If Inhaled: Move person to fresh air.[10] On Skin: Wash off immediately with plenty of soap and water.[10] In Eyes: Rinse cautiously with water for several minutes.[9][10] If Swallowed: Rinse mouth and seek medical attention.[9] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and national regulations.[10][12] |
Hazard Statements (Anticipated):
Conclusion
2-Methoxy-3-(trifluoromethoxy)benzaldehyde is a specialized chemical reagent with significant potential, particularly in the fields of medicinal chemistry and organic synthesis. Its unique combination of a reactive aldehyde handle and property-modulating methoxy and trifluoromethoxy groups makes it an attractive starting material for the creation of novel, high-value compounds. The insights provided in this guide regarding its properties, reactivity, and applications underscore its importance for researchers aiming to leverage the benefits of fluorination in molecular design. As the demand for more effective and metabolically robust pharmaceuticals grows, the role of such precisely functionalized building blocks will undoubtedly continue to expand.
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